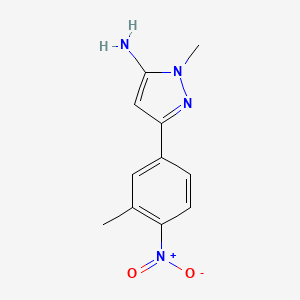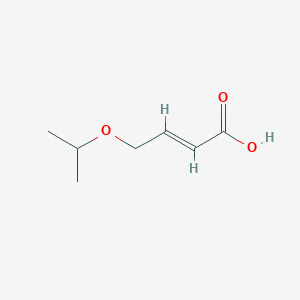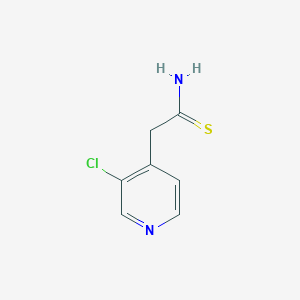![molecular formula C8H10BNO2 B15310710 {5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid](/img/structure/B15310710.png)
{5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid is a boronic acid derivative that features a cyclopenta[b]pyridine ring system Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation and subsequent cyclization . The reaction conditions often include the use of sodium alkoxide solutions as reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
{5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like manganese triflate and tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in water at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium catalysts in the presence of a base like potassium carbonate in an organic solvent such as toluene or ethanol.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and biaryl compounds resulting from cross-coupling reactions.
科学的研究の応用
{5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid has several scientific research applications:
Medicine: Investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of {5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the inhibition of enzymes that have active site serine residues, such as proteases. The boronic acid group interacts with the enzyme’s active site, leading to inhibition of its activity .
類似化合物との比較
Similar Compounds
6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Shares the cyclopenta[b]pyridine core but has a nitrile group instead of a boronic acid group.
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: Contains a ketone group and is synthesized through oxidation reactions.
Uniqueness
{5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and potential applications in cross-coupling reactions and enzyme inhibition. This sets it apart from other cyclopenta[b]pyridine derivatives that lack the boronic acid functionality.
特性
分子式 |
C8H10BNO2 |
|---|---|
分子量 |
162.98 g/mol |
IUPAC名 |
6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylboronic acid |
InChI |
InChI=1S/C8H10BNO2/c11-9(12)7-4-6-2-1-3-8(6)10-5-7/h4-5,11-12H,1-3H2 |
InChIキー |
JQODABBEAZLPFK-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(CCC2)N=C1)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


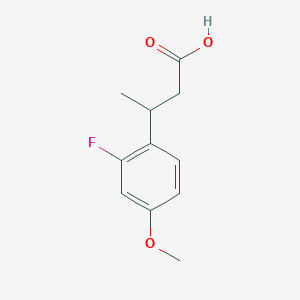
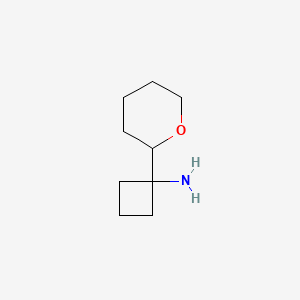
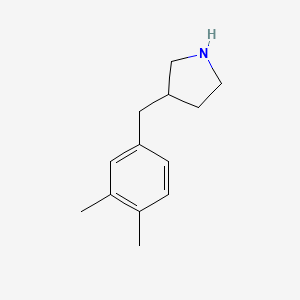
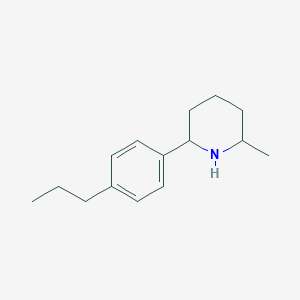
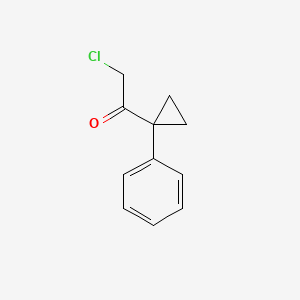

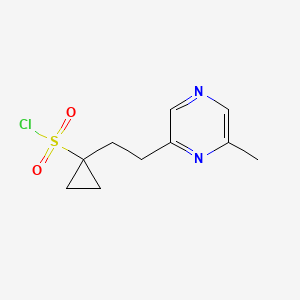
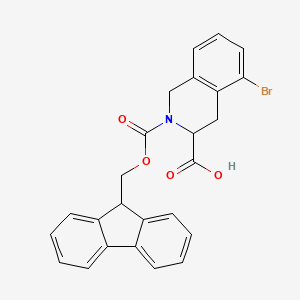
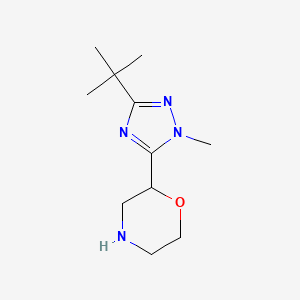
![N-ethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B15310676.png)
